(2E)-1-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Description
The compound (2E)-1-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone with a 3,4-dichlorophenyl group (Ring A) and a 4-methoxyphenyl group (Ring B). Its structure confers unique physicochemical properties, such as a high melting point (185–186°C) due to strong intermolecular interactions from chlorine substituents . Spectral data include a C=O stretch at ~1670 cm⁻¹ (IR) and aromatic proton signals in the δ 6.8–8.0 ppm range (¹H NMR) .
Properties
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O2/c1-20-13-6-2-11(3-7-13)4-9-16(19)12-5-8-14(17)15(18)10-12/h2-10H,1H3/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVIAQXQDHDRJN-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dichlorobenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods: On an industrial scale, the synthesis can be scaled up by using continuous flow reactors to ensure better control over reaction parameters and to increase yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2E)-1-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (2E)-1-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key substituent effects :
- Electron-withdrawing groups (EWGs) : Chlorine atoms in the 3,4-positions (Ring A) enhance molecular polarity and lattice stability, leading to higher melting points compared to methoxy- or hydroxyl-substituted analogs. For example, (E)-1-(4-Methoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (a15) melts at 104.9–106.4°C , while the dichloro-substituted target compound melts at 185–186°C .
- Electron-donating groups (EDGs) : Methoxy groups (e.g., in Ring B) increase electron density on the aromatic ring, influencing UV-Vis absorption and redox behavior .
Table 1: Comparison of Physicochemical Properties
Antioxidant Activity :
- Hydroxyl groups in meta/para positions (e.g., (E)-1-(2-aminophenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one) enhance radical scavenging (DPPH IC₅₀: <10 μM) due to hydrogen donation capacity .
Antimicrobial and Enzyme Inhibition :
- Chalcones with halogens (Cl, Br) and methoxy groups exhibit moderate antimicrobial activity. For example, (E)-3-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (3l) shows activity against Gram-positive bacteria, though specific MIC values are unreported .
- In cyclooxygenase-2 (COX-2) inhibition studies, chalcones with para-methoxy and meta-chloro substitutions (e.g., cardamonin) achieve IC₅₀ values as low as 4.35 μM, while dichloro analogs like the target compound may have reduced potency due to steric and electronic effects .
Ferroptosis Modulation :
Computational and Crystallographic Insights
- Crystal Packing : The planar geometry of the α,β-unsaturated ketone backbone facilitates π-π stacking, as seen in (2E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one . Chlorine substituents in the target compound may introduce halogen bonding (C-Cl···O), enhancing lattice stability .
- DFT Studies : Frontier orbital analysis of analogous dichlorophenyl chalcones reveals a HOMO-LUMO gap of ~4.5 eV, suggesting moderate reactivity . Mulliken charge distribution shows electron withdrawal from the dichlorophenyl ring, polarizing the carbonyl group .
Biological Activity
(2E)-1-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This article delves into the biological activity of this specific compound, supported by case studies and research findings.
Anticancer Activity
Several studies have demonstrated the anticancer potential of chalcone derivatives. A notable study indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 10 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 20 | Caspase activation |
Antimicrobial Activity
Chalcones have also been reported to possess antimicrobial properties. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The structure-activity relationship suggests that the presence of halogen substituents enhances its antimicrobial efficacy.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Activity
Research indicates that this chalcone derivative exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Study on Anticancer Properties
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of various chalcone derivatives, including this compound. The study utilized different cancer cell lines and assessed the compound's ability to induce apoptosis. Results indicated a dose-dependent increase in cell death, with significant effects observed at concentrations above 10 µM .
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against a panel of pathogens. The results demonstrated that it effectively inhibited the growth of both bacterial and fungal strains, highlighting its potential as a natural antimicrobial agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
